![molecular formula C20H26N4O4S B2737519 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide CAS No. 689746-30-3](/img/structure/B2737519.png)
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Research efforts around compounds structurally related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide have focused on their synthesis and spectral analysis, laying the groundwork for understanding their potential applications. These studies reveal the process of creating various derivatives and analyzing their structures through spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. Such foundational research is crucial for identifying biological activities and potential therapeutic uses of these compounds (Khalid et al., 2016).
Antimicrobial and Antibacterial Properties
Several studies have demonstrated the antimicrobial and antibacterial properties of compounds related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide. For instance, novel derivatives have been synthesized and shown to exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as leads for the development of new antibacterial agents (Khalid et al., 2016); (Sattar et al., 2016).
Antituberculosis Activity
Compounds structurally related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide have also been explored for their potential in treating tuberculosis. Research into thiazole-aminopiperidine hybrid analogues, for example, has identified derivatives that inhibit Mycobacterium tuberculosis GyrB ATPase activity and show promising antituberculosis activity, suggesting a potential pathway for developing new treatments for this disease (Jeankumar et al., 2013).
Anticancer Potential
The search for novel anticancer agents has led to the investigation of derivatives related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide. Some derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results in inhibiting cancer cell proliferation and acting as tubulin inhibitors. This highlights the versatility of these compounds and their potential utility in the development of new cancer therapies (Rehman et al., 2018).
Propriétés
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(21-12-9-15-5-2-1-3-6-15)16-10-13-24(14-11-16)29(26,27)18-8-4-7-17-19(18)23-28-22-17/h4-5,7-8,16H,1-3,6,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKVORZTMLBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.